2-bromo-N-(2,6-dimethylphenyl)acetamide
Description
Context and Significance within Organic Chemistry Research
In the realm of organic chemistry, the significance of a compound is often measured by its utility as a synthetic intermediate. 2-bromo-N-(2,6-dimethylphenyl)acetamide serves as a valuable building block for the construction of more elaborate molecules. The presence of a bromine atom on the α-carbon to the amide carbonyl group makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, paving the way for the synthesis of a diverse array of organic structures.
The 2,6-dimethylphenyl group provides steric hindrance around the amide nitrogen, which can influence the regioselectivity and stereoselectivity of reactions. This structural feature is of particular interest in the synthesis of targeted molecules where precise control over the molecular geometry is crucial. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and recognition processes, adding another layer of complexity and potential application to its chemical behavior. smolecule.com
Overview of Amide Chemistry and Halogenated Compounds
The chemical behavior of this compound is fundamentally governed by the properties of its constituent functional groups: the amide and the α-halo substituent.
Amide Chemistry: Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. smolecule.com The amide bond is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. This resonance imparts a planar geometry to the amide linkage and makes it less reactive towards hydrolysis compared to esters. smolecule.com Amides are ubiquitous in nature, most notably as the peptide bonds that link amino acids to form proteins. In synthetic chemistry, they are crucial intermediates and are present in many pharmaceutical compounds. smolecule.com
Halogenated Compounds: Organic compounds containing a halogen atom (F, Cl, Br, I) are known as halogenated compounds. The introduction of a halogen can significantly alter the physical and chemical properties of a molecule. α-haloamides, such as the title compound, are a specific class of halogenated compounds where the halogen is positioned on the carbon adjacent to the amide carbonyl. This placement makes the carbon atom highly electrophilic and prone to attack by nucleophiles, a reaction type that is fundamental to many synthetic transformations. nih.gov These compounds are recognized as versatile alkylating agents, capable of forming new carbon-carbon and carbon-heteroatom bonds. nih.govgoogle.com
Research Trajectories and Scope of Investigation for N-substituted Bromoacetamides
The research interest in N-substituted bromoacetamides, including this compound, is broad and multifaceted. A primary trajectory involves their use as versatile intermediates in the synthesis of complex heterocyclic compounds. rsc.org Heterocycles are a cornerstone of medicinal chemistry, and the reactivity of α-halogenoacetamides allows for their participation in domino and cycloaddition reactions to construct these intricate ring systems. rsc.org
The nature of the substituent on the amide nitrogen plays a critical role in directing the reactivity of these compounds. rsc.org For instance, N-alkyl α-halogenoacetamides often behave as formal 1,3-dipoles in domino processes. rsc.org This reactivity opens pathways to a wide variety of aza-heterocycles that are of significant biological interest. rsc.org
Investigations into compounds like this compound also extend to pharmaceutical chemistry. smolecule.com The acetamide (B32628) framework is a common feature in many therapeutic agents, and researchers explore how modifications, such as the introduction of a bromo-substituent and specific aryl groups, can lead to new biological activities. smolecule.com Studies have explored the potential of such compounds in enzyme inhibition and their interactions with biological macromolecules. smolecule.com The synthesis of derivatives by replacing the bromine atom through nucleophilic substitution is a common strategy to generate libraries of new compounds for biological screening. For example, the chloro-analog, 2-chloro-N-(2,6-dimethylphenyl)acetamide, has been used to synthesize 2-azido-N-(2,6-dimethylphenyl)acetamide, demonstrating the utility of these haloacetamides as precursors to other functionalized molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQPTEFSATTZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960652 | |
| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40251-98-7 | |
| Record name | 2-Bromo-N-(2,6-dimethylphenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N 2,6 Dimethylphenyl Acetamide
Conventional Synthetic Approaches
The most common and widely reported method for the synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide is through the acylation of 2,6-dimethylaniline (B139824) with a bromoacetyl halide. This reaction is a cornerstone of organic synthesis, providing a direct and efficient route to the desired acetamide (B32628).
Amidation Reactions via Acid Halides (e.g., Bromoacetyl Bromide/Chloride)
The reaction involves the nucleophilic attack of the primary amine, 2,6-dimethylaniline, on the electrophilic carbonyl carbon of a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. mnstate.edu This results in the formation of the N-(2,6-dimethylphenyl)acetamide backbone with a bromine atom on the acetyl group, poised for further chemical transformations.
The starting aniline (B41778), 2,6-dimethylaniline, is a crucial component in this synthesis. The presence of the two methyl groups at the ortho positions of the aniline ring sterically hinders the amino group. While this steric hindrance can sometimes reduce reactivity, it also plays a role in directing the reaction and influencing the properties of the final product. The nucleophilicity of the nitrogen atom in 2,6-dimethylaniline is sufficient to initiate the reaction with the highly reactive bromoacetyl halide.
The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Systems: A variety of solvents can be employed for this reaction, with the choice often depending on the specific bromoacetyl halide used and the base selected. Common solvents include dichloromethane (B109758), acetonitrile, and tetrahydrofuran (B95107) (THF). nih.govnih.gov The solvent's role is to dissolve the reactants and facilitate their interaction. For instance, dichloromethane is a popular choice due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov
Temperature Control: The reaction is typically carried out at reduced temperatures, often starting at 0°C, especially during the addition of the highly reactive bromoacetyl halide. nih.gov This is crucial to control the exothermic nature of the reaction and to minimize the formation of side products. After the initial addition, the reaction mixture may be allowed to warm to room temperature to ensure completion.
Stoichiometry: The molar ratio of the reactants is a critical factor in maximizing the yield of the desired product and minimizing unreacted starting materials or the formation of byproducts. Often, a slight excess of the aniline reactant is used to ensure the complete consumption of the more expensive and reactive bromoacetyl halide.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane, Acetonitrile, THF | Inert, good solubility of reactants |
| Temperature | 0°C to room temperature | Controls exothermicity, minimizes side reactions |
| Stoichiometry | Near equimolar or slight excess of aniline | Maximizes yield, minimizes unreacted halide |
Application of Basic Media for Reaction Facilitation (e.g., Sodium Carbonate, N-Methylmorpholine, Triethylamine)
To neutralize the hydrogen halide (HBr or HCl) that is formed as a byproduct of the acylation reaction, a base is typically added to the reaction mixture. The choice of base can influence the reaction rate and the purity of the final product.
Commonly used bases include inorganic bases like aqueous sodium carbonate solution, and organic bases such as triethylamine (B128534) and N-methylmorpholine. mnstate.edunih.govnih.govnih.gov Triethylamine is a widely used organic base that effectively scavenges the acid byproduct, forming a triethylammonium (B8662869) halide salt which can often be easily removed during workup. nih.govnih.gov An aqueous solution of sodium carbonate can also be used, providing a cost-effective and environmentally benign option. mnstate.edu The base deprotonates the aniline nitrogen, increasing its nucleophilicity and facilitating the attack on the bromoacetyl halide.
| Base | Type | Role |
| Sodium Carbonate | Inorganic | Neutralizes acid byproduct, cost-effective |
| N-Methylmorpholine | Organic | Neutralizes acid byproduct |
| Triethylamine | Organic | Neutralizes acid byproduct, common in organic synthesis |
Purification and Isolation Techniques for the Compound
Following the completion of the reaction, the crude this compound must be isolated and purified to remove unreacted starting materials, the salt of the base, and any side products. Standard laboratory techniques are employed for this purpose.
The typical workup procedure involves washing the organic reaction mixture with water and brine to remove water-soluble impurities. nih.gov The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov
Further purification is most commonly achieved through recrystallization . This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent system at different temperatures. mnstate.edu The crude solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. mnstate.edu Common solvents for recrystallization of acetanilides include ethanol (B145695) and mixtures of ethanol and water. mnstate.edu
Column chromatography is another powerful purification technique that can be used, particularly when recrystallization is not effective in removing certain impurities. youtube.com This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. youtube.com By carefully selecting the eluent system, it is possible to isolate the desired compound in high purity. For compounds with basic nitrogen atoms, a small amount of a base like triethylamine may be added to the eluent to prevent tailing on the silica gel column. rochester.edu
| Technique | Principle | Common Solvents/Materials |
| Recrystallization | Differential solubility | Ethanol, Ethanol/Water |
| Column Chromatography | Differential adsorption | Silica gel, Hexane/Ethyl Acetate (B1210297) eluent systems |
Green Chemistry Principles in the Synthesis of Halogenated Acetamides
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While the conventional synthesis of this compound is well-established, there is a growing interest in developing more environmentally friendly methods for the synthesis of halogenated acetamides in general.
Several green chemistry strategies could be applicable to the synthesis of this and related compounds:
Use of Greener Solvents: Replacing hazardous organic solvents like dichloromethane with more benign alternatives such as water, ethanol, or deep eutectic solvents is a key principle of green chemistry. researchgate.net Research has shown that N-acetylation of anilines can be carried out in aqueous media. sci-hub.st
Catalytic Approaches: The use of catalysts can reduce the need for stoichiometric reagents and can often lead to milder reaction conditions. For example, the development of catalytic methods for the direct amidation of carboxylic acids, avoiding the use of acid halides, is an active area of research. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound have been explored as alternative energy sources for organic synthesis, often leading to shorter reaction times and improved yields. researchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a fundamental concept of green chemistry. Direct amidation reactions, which produce water as the only byproduct, are more atom-economical than those using acid halides, which generate salt waste.
While specific research on the green synthesis of this compound is limited, the broader trends in sustainable amide bond formation suggest that future synthetic routes to this compound may incorporate these greener principles.
Considerations for Industrial Scale Synthesis Processes
Scaling up the synthesis of this compound from the laboratory to an industrial setting requires modifications to optimize for cost, safety, throughput, and environmental impact. Academic research highlights several key considerations for such a process.
Continuous Flow Reactor Systems: A significant concern in large-scale synthesis is the management of heat generated from the exothermic reaction between 2,6-dimethylaniline and bromoacetyl bromide. Continuous flow reactors are a preferred alternative to traditional batch reactors for industrial production. These systems offer superior heat dissipation, enhanced safety by minimizing the volume of reactive material at any given time, and reduced reaction times. By employing continuous flow technology, reaction times can be shortened to approximately 30–45 minutes, with yields reported in the range of 85–90% at pilot scales.
Solvent and Base Optimization: While aqueous solutions are used in the lab, industrial processes may optimize solvent and base selection for efficiency and cost. The primary goal is to ensure effective reaction conditions while facilitating product isolation and minimizing waste streams.
Process Parameter Comparison: The transition from a laboratory setup to pilot and full production scales involves a significant increase in throughput and requires robust control over reaction parameters. While research on the direct industrial synthesis of the title compound is specific, data from analogous processes, such as the synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide, provide insight into the scaling parameters.
Table 2: Comparison of Synthesis Scales for Analogous Amide Production
| Parameter | Laboratory Scale | Pilot Plant | Full Production | Source |
| Throughput ( kg/h ) | 0.05 | 2.4 | 18.7 | |
| Temperature Control | ± 2°C | ± 1°C | ± 0.5°C | |
| Reactor Type | Batch Reactor | Continuous Flow Reactor | Continuous Flow Reactor |
Chemical Reactivity and Transformative Pathways of 2 Bromo N 2,6 Dimethylphenyl Acetamide
Nucleophilic Substitution Reactions at the α-Bromo Position
The most prominent feature of 2-bromo-N-(2,6-dimethylphenyl)acetamide's reactivity is the labile carbon-bromine bond at the α-position. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2), which allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.
The α-bromo position readily reacts with various primary and secondary amines. This reaction is a fundamental pathway for synthesizing numerous pharmacologically relevant scaffolds. For instance, the reaction with piperazine (B1678402) yields N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a key intermediate that can be further functionalized. researchgate.netgoogle.com The synthesis typically involves reacting the bromoacetamide with piperazine, often using a base to neutralize the hydrogen bromide byproduct, in a suitable solvent like absolute ethanol (B145695). google.com
This reactivity extends to a broad range of amine nucleophiles, including simple alkylamines and substituted anilines. The resulting N-substituted glycinamide (B1583983) derivatives are a common motif in medicinal chemistry. Examples of such transformations include reactions with dimethylamine, ethylmethylamine, and diethylamine (B46881) to produce the corresponding tertiary amine derivatives. nih.govnih.govnih.gov
Interactive Table: Examples of Nucleophilic Substitution with Amines
| Nucleophile | Product | Resulting Derivative |
| Piperazine | N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | Piperazine Acetamide (B32628) |
| Dimethylamine | 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide | Dimethylamino Acetamide nih.gov |
| Ethylmethylamine | N-(2,6-dimethylphenyl)-2-(ethylmethylamino)acetamide | Ethylmethylamino Acetamide nih.gov |
| Diethylamine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Diethylamino Acetamide nih.gov |
In a similar fashion to amines, thiol-containing compounds are effective nucleophiles that can displace the α-bromide. The high nucleophilicity of the sulfur atom facilitates the formation of a carbon-sulfur bond, leading to thioether derivatives. While specific literature detailing the reaction of this compound with 2-mercaptobenzothiazole (B37678) is not prevalent, the general reactivity pattern of α-halo amides strongly supports this transformation. The bromine atom can be readily substituted by various thiol nucleophiles. This pathway is valuable for creating compounds that incorporate the benzothiazole (B30560) moiety, a heterocycle known for its diverse biological activities. The reaction would proceed via nucleophilic attack from the deprotonated thiol (thiolate) on the electrophilic α-carbon.
The nucleophilic substitution reactions described previously are primary methods for generating complex acetamide derivatives. researchgate.netgoogle.com By choosing a nucleophile with additional functional groups, this chemistry can be extended to the synthesis of heterocyclic systems. For example, a nucleophile containing a second reactive site, such as a hydroxyl or amino group at an appropriate distance, can undergo an initial substitution at the α-bromo position, followed by an intramolecular cyclization reaction. This strategy allows for the construction of various nitrogen-, oxygen-, or sulfur-containing rings, transforming the linear acetamide precursor into a more rigid cyclic structure.
Oxidative Transformations of the Amide Moiety
The amide moiety of this compound can undergo oxidative transformations under specific conditions. For related N-aryl amides, oxidation can lead to the formation of N-oxide derivatives. Furthermore, studies on structurally analogous compounds like N-hydroxy-N-(2-fluorenyl)acetamide have shown that enzymatic or chemical oxidants can lead to oxidative cleavage of the amide bond, resulting in products such as 2-nitrosofluorene. nih.gov These pathways suggest that the amide group, while generally stable, can be a site for metabolic or synthetic oxidation, potentially leading to cleavage or the introduction of new functional groups.
Reductive Transformations of the Compound
This compound is susceptible to reduction at multiple sites. The amide carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the acetamide into a substituted ethylamine (B1201723) derivative. Additionally, the carbon-bromine bond can be cleaved via reductive dehalogenation using various catalytic or chemical methods. For the related N-(4-bromo-2,6-dimethylphenyl)acetamide, reduction can lead to the formation of the corresponding amine, which could imply either reduction of the amide or another group.
Further Functionalization and Derivatization Strategies on the Amide Nitrogen or Aromatic Ring
Beyond the α-bromo position, both the amide nitrogen and the aromatic ring offer opportunities for further derivatization.
Amide Nitrogen: The proton on the amide nitrogen can be removed by a suitable base and the resulting anion can be alkylated or acylated. The existence of N-alkylated analogs, such as 2-bromo-N-methyl-N-phenylacetamide, demonstrates the feasibility of this approach to introduce substituents directly onto the amide nitrogen. sigmaaldrich.com
Aromatic Ring: The 2,6-dimethylphenyl ring can undergo electrophilic aromatic substitution. The directing effects of the amide group and the two methyl groups will influence the position of substitution. The synthesis of N-(4-bromo-2,6-dimethylphenyl)acetamide, an isomer where bromine is on the aromatic ring, confirms that the ring is active towards electrophiles like bromine, allowing for further functionalization. synquestlabs.com
Regioselectivity and Stereochemical Aspects in Chemical Transformations
The chemical transformations of this compound are significantly influenced by regioselective and stereochemical factors. These aspects are primarily governed by the inherent structural features of the molecule, including the reactive α-bromo-substituted acetamide side chain and the sterically hindered 2,6-dimethylphenyl group.
The primary site of reactivity in this compound is the carbon atom bearing the bromine atom. This carbon is electrophilic and susceptible to nucleophilic attack, leading to substitution of the bromine atom. This represents the main transformative pathway for this compound. While in principle, electrophilic substitution on the aromatic ring could be a competing reaction, the electron-withdrawing nature of the acetamide group and the steric hindrance from the two methyl groups make the aromatic ring less reactive towards many electrophiles. Therefore, reactions with nucleophiles are highly regioselective, favoring substitution at the α-carbon of the acetamide moiety.
The stereochemistry of this compound and its reaction products is a critical consideration. Two main stereochemical phenomena are of importance: the conformation of the molecule and the potential for atropisomerism.
Conformational Analysis:
The conformation of N-arylacetamides is characterized by the relative orientation of the phenyl ring and the acetamide group. In the case of this compound, the two ortho-methyl groups impose significant steric constraints, influencing the dihedral angle between the aromatic ring and the amide plane. X-ray crystallographic studies of related N-(2,6-dimethylphenyl)acetamide derivatives show a highly twisted conformation. For instance, in N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, the dihedral angle between the thienyl and benzene (B151609) rings is substantial, at approximately 77°. nih.govresearchgate.net This twisted arrangement minimizes steric repulsion between the ortho-substituents and the acetamide group. This inherent twist is a key stereochemical feature that can influence the approach of reagents and the stereochemical outcome of reactions.
Atropisomerism:
A significant stereochemical aspect of this compound and its derivatives is the potential for atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond, in this case, the N-C(aryl) bond. wikipedia.org The bulky 2,6-dimethylphenyl group can restrict the rotation of the N-C bond, potentially leading to the existence of stable, isolable enantiomers if the molecule is appropriately substituted to be chiral.
The stability of atropisomers is determined by the height of the rotational energy barrier. mdpi.comnih.govnih.gov Atropisomers are generally classified based on this barrier:
Class 1: Low barrier, rapid interconversion at room temperature.
Class 2: Intermediate barrier, slow interconversion allowing for potential isolation.
Class 3: High barrier, stable and separable at room temperature.
Diastereoselective Transformations:
The synthesis of chiral derivatives from this compound can lead to the formation of diastereomers. If a chiral nucleophile is used to displace the bromine atom, the resulting product will have at least two stereocenters: the newly formed stereocenter at the α-carbon and the chiral center within the nucleophilic moiety. The inherent chirality of the nucleophile can influence the stereochemical course of the reaction, potentially leading to a preferential formation of one diastereomer over the other. The twisted conformation of the starting material could play a role in directing the incoming nucleophile to one face of the molecule, thereby inducing diastereoselectivity. However, specific studies detailing the diastereomeric ratios for such reactions with this compound are not extensively documented in the literature.
The following table illustrates potential nucleophilic substitution reactions and the resulting products, which could be subjects of stereochemical investigation:
| Nucleophile | Reagent Example | Product |
| Amine | Diethylamine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
| Piperidine | 4-Hydroxypiperidine | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
| Thiol | Thiophenol | N-(2,6-dimethylphenyl)-2-(phenylthio)acetamide |
| Phenoxide | Sodium phenoxide | N-(2,6-dimethylphenyl)-2-phenoxyacetamide |
Structural Elucidation and Advanced Characterization of 2 Bromo N 2,6 Dimethylphenyl Acetamide and Its Derivatives
Spectroscopic Analysis
Spectroscopic analysis provides the foundational data for the structural confirmation of synthesized compounds like 2-bromo-N-(2,6-dimethylphenyl)acetamide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound and its analogs reveals key absorption bands that are characteristic of its amide structure. The N-H stretching vibration typically appears as a sharp band in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the secondary amide group is prominently observed around 1650 cm⁻¹. The presence of the 2,6-dimethylphenyl group is confirmed by aromatic C-H stretching vibrations, which are generally found just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring in the 1600-1450 cm⁻¹ region.
Table 1: Characteristic IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | ~3300 |
| Amide C=O | Stretching | ~1650 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H-NMR spectrum of this compound provides precise information about the electronic environment of the protons. The spectrum is characterized by several key signals: a singlet for the N-H proton, signals in the aromatic region for the phenyl group protons, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the bromine atom, and a singlet for the two equivalent methyl (CH₃) groups.
Specific chemical shifts for the 2,6-dimethylphenyl group protons are observed in the aromatic region, typically between δ 6.8 and 7.2 ppm. The two methyl groups on the aromatic ring are chemically equivalent and thus appear as a single sharp peak. The protons of the bromoacetyl group (Br-CH₂-C=O) also give rise to a distinct signal.
Table 2: ¹H-NMR Chemical Shift Assignments for this compound
| Proton Type | Multiplicity | Approximate Chemical Shift (δ ppm) |
|---|---|---|
| N-H | Singlet | Variable, broad |
| Aromatic C-H | Multiplet | 6.8 - 7.2 |
| -CH₂-Br | Singlet | ~4.0 |
| -CH₃ (x2) | Singlet | 2.1 - 2.3 |
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the carbonyl carbon of the amide group is a key diagnostic signal, appearing significantly downfield.
The carbonyl carbon of the bromoacetamide moiety is typically found at approximately 168–170 ppm. The carbon atoms of the 2,6-dimethylphenyl ring produce a set of signals in the aromatic region (typically δ 125-140 ppm). The two methyl carbons are equivalent and show a single resonance in the upfield region, while the methylene carbon attached to the bromine atom also has a characteristic chemical shift.
Table 3: ¹³C-NMR Chemical Shift Assignments for this compound
| Carbon Type | Approximate Chemical Shift (δ ppm) |
|---|---|
| C=O (Amide) | 168 - 170 |
| Aromatic C (quaternary) | Variable |
| Aromatic C-H | 125 - 130 |
| -CH₂-Br | ~30 |
| -CH₃ (x2) | ~18 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguous structural confirmation.
HSQC spectra correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the -CH₂-Br and methyl group signals in both the ¹H and ¹³C spectra.
HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the N-H proton to the carbonyl carbon (C=O) and to the quaternary carbons of the dimethylphenyl ring. It would also show a correlation from the methylene (-CH₂-) protons to the carbonyl carbon, thus confirming the connectivity of the bromoacetyl group to the nitrogen atom.
Though detailed 2D NMR data for this specific molecule is not widely published, these techniques are standard practice in the structural elucidation of novel compounds and derivatives, providing a level of detail that confirms molecular connectivity beyond doubt, supplementing other characterization methods like single-crystal X-ray diffraction. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. Although specific mass spectra for this compound are not publicly available, analysis of its core structure and related derivatives provides a robust framework for predicting its behavior.
Electron Ionization Mass Spectrometry (EI-MS):
In EI-MS, the fragmentation of the parent compound, N-(2,6-dimethylphenyl)acetamide, provides a foundational pattern. researchgate.net The mass spectrum of this analog shows a distinct molecular ion (M+) peak at m/z 163. researchgate.netnist.gov For this compound, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), appearing as two peaks of nearly equal intensity at m/z 241 and 243.
Key fragmentation pathways for the N-(2,6-dimethylphenyl)acetamide core involve cleavage of the amide bond and rearrangements. researchgate.netlibretexts.org A primary fragmentation route is the loss of the ketene (B1206846) moiety (CH₂=C=O), which for N-(2,6-dimethylphenyl)acetamide results in a major fragment ion corresponding to 2,6-dimethylaniline (B139824). Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the methylene group.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly with electrospray ionization (ESI), is well-suited for analyzing amide compounds. Data for the derivative N-(2,6-dimethylphenyl)-2-hydroxyacetamide, analyzed by LC-ESI-QFT (Quadrupole-Orbitrap), shows a prominent protonated molecular ion [M+H]⁺ at m/z 180.1019. nih.gov Subsequent MS2 fragmentation (HCD at 15 and 30 eV) reveals major product ions, providing insight into the molecule's stability and bond lability. nih.gov
For this compound, ESI would likely produce a strong [M+H]⁺ signal at m/z 242/244. Mechanistic studies on related deprotonated N-aryl acetamides using ESI-MS/MS show that collision-induced dissociation (CID) can proceed through an ion-neutral complex. nih.gov This mechanism leads to characteristic fragments such as aniline (B41778) anions and benzyl (B1604629) anions, which in this case would correspond to ions of 2,6-dimethylaniline and a bromo-substituted fragment. nih.gov
Please see the interactive table below for a summary of the mass spectrometry data for a key derivative.
Table 1: LC-MS/MS Data for N-(2,6-dimethylphenyl)-2-hydroxyacetamide
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QFT |
| Ionization Mode | Positive (ESI) |
| Precursor Ion (Adduct) | 180.1019 m/z ([M+H]⁺) |
| Fragmentation Mode | HCD |
| Major Fragment Ion | 122.0966 m/z |
Data sourced from PubChem CID 14480057. nih.gov
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms, molecular geometry, and intermolecular forces that dictate the solid-state architecture. While the crystal structure for the title compound has not been reported, a detailed analysis of its derivative, 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide , offers significant structural insights. nih.gov
The derivative 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide crystallizes in the monoclinic system. nih.gov The systematic absences observed during data collection are consistent with the space group P2₁/c. This contrasts with the non-brominated parent amide, N-(2,6-dimethylphenyl)acetamide, which crystallizes in the orthorhombic space group Pbca at room temperature. researchgate.net This difference highlights how substituent changes can fundamentally alter the crystalline packing symmetry. The detailed unit cell parameters for the derivative are provided in the table below. nih.gov
Table 2: Crystal Data and Structure Refinement for 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.7146 (6) |
| b (Å) | 22.999 (3) |
| c (Å) | 13.5350 (15) |
| **β (°) ** | 91.138 (3) |
| **Volume (ų) ** | 1467.3 (3) |
| Z | 4 |
Data sourced from Fun et al. (2012). nih.gov
In the solid state, the molecule of 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide adopts a twisted conformation. nih.gov The two aromatic rings (the 2,6-dimethylphenyl group and the 4-bromophenyl group) are not coplanar, exhibiting a significant dihedral angle of 69.8 (2)°. nih.gov This steric twist is a common feature in N-aryl amides with ortho-substituents, which prevent a planar arrangement. The individual bond lengths and angles within the molecule are reported to be within normal ranges and are comparable to those found in other related amide structures. nih.gov In other derivatives, such as 2-Bromo-N-(2-chlorophenyl)acetamide, the conformation of the N—H bond is observed to be syn to the ortho-chloro substituent on the aniline ring and anti to the C=O and C—Br bonds of the side chain. researchgate.net
The crystal packing of 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide is dominated by a network of hydrogen bonds. The primary interaction is a classic N—H⋯O hydrogen bond between the amide groups of adjacent molecules. nih.gov This interaction links the molecules head-to-tail, forming C(4) chains that propagate along the researchgate.net crystal direction. nih.gov
These primary chains are further associated by weaker C—H⋯O interactions. Together, the N—H⋯O and C—H⋯O bonds create a supramolecular motif known as an R₂¹(6) loop. nih.gov These interactions build a robust, three-dimensional architecture. The geometry of these key hydrogen bonds is detailed in the table below. Other related bromoacetamide structures are also known to form chains via N—H⋯O hydrogen bonds and may feature additional stabilizing contacts like C—H⋯Br or Br⋯Br interactions. researchgate.netnih.gov
Table 3: Hydrogen-Bond Geometry (Å, °) for 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1N1⋯O1 | 0.91 (4) | 1.95 (4) | 2.847 (4) | 166 (3) |
| C7—H7B⋯O1 | 0.97 | 2.38 | 3.240 (5) | 148 |
Symmetry code applies to the acceptor atom (A). Data sourced from Fun et al. (2012). nih.gov
The crystallographic data for 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide was collected on a Bruker SMART APEXII DUO CCD diffractometer using Mo Kα radiation. nih.gov An absorption correction was applied using a multi-scan method (SADABS). nih.gov The structure was solved using direct methods and refined on F² by a full-matrix least-squares procedure. nih.gov
The quality of the final crystallographic model is assessed by several indicators. The R-factor, R[F² > 2σ(F²)], was 0.052, and the weighted R-factor, wR(F²), was 0.143 for all data. nih.gov The goodness-of-fit (S) value was 1.01, which indicates a good agreement between the observed and calculated structure factors. nih.gov The final difference Fourier map showed residual electron density peaks (Δρ_max and Δρ_min) of 0.37 and -0.57 e·Å⁻³, respectively, which are acceptably low and suggest no significant missing or misplaced electron density. nih.gov The hydrogen atom on the amide nitrogen was located in a difference map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.gov
Elemental Composition Analysis (CHN)
Elemental CHN analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their empirical and molecular formulas. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined values are then compared against the theoretical percentages calculated from the proposed molecular formula. A close correlation between the found and calculated values serves as a primary confirmation of the compound's elemental composition and purity.
For This compound , the molecular formula is established as C₁₀H₁₂BrNO. scbt.com Based on this, the theoretical elemental composition can be calculated. As of the latest literature review, specific experimental CHN analysis findings for this compound have not been prominently published. However, the analysis of its structural analogs is a standard practice in synthetic chemistry, providing a framework for what would be expected.
Theoretical Composition
The theoretical elemental percentages for C₁₀H₁₂BrNO are derived from the atomic masses of its constituent elements (C: 12.01 g/mol , H: 1.008 g/mol , N: 14.01 g/mol , Br: 79.90 g/mol , O: 16.00 g/mol ) and the compound's molecular weight of 242.11 g/mol . scbt.com
The calculated theoretical values are presented in the table below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 49.61 |
| Hydrogen (H) | 5.00 |
Comparative Analysis with Derivatives
In a 2022 study by El-Gazzar et al. on the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (C₁₁H₈N₂S₂O), both theoretical and experimental values were reported. acs.orgnih.gov The calculated percentages were C, 53.17%; H, 3.22%; N, 11.28%, and the found values were C, 53.19%; H, 3.20%; N, 11.06%. nih.gov The close agreement between these values provides strong evidence for the successful synthesis of the target molecule.
Similarly, the structural analysis of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)acetamide (C₁₆H₁₆BrNO), a related compound, also relies on foundational characterization techniques that would include elemental analysis to confirm its composition before proceeding to more advanced crystallographic studies. nih.gov
The synthesis of another analog, 2-azido-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₂N₄O), from its chloro-precursor, underscores the routine nature of elemental analysis in confirming the successful substitution and final structure of such derivatives.
Should experimental data for this compound become available, it would be expected to align closely with the theoretical percentages detailed in Table 1, with minor deviations being attributable to instrumental and sample purity factors.
Computational Chemistry and Theoretical Studies on 2 Bromo N 2,6 Dimethylphenyl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's electronic structure and related properties. For 2-bromo-N-(2,6-dimethylphenyl)acetamide, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide fundamental insights into its behavior.
The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
The optimized geometry reveals key structural features. The acetamide (B32628) group (–NH–C=O) is typically planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. The phenyl ring and the acetamide plane are not coplanar, primarily due to the steric hindrance from the two methyl groups at positions 2 and 6 of the phenyl ring. This steric clash forces the phenyl ring to rotate out of the amide plane, resulting in a significant dihedral angle. Experimental crystal structure data for the closely related compound, 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide, shows a dihedral angle of 69.8° between the two rings, and a similar twisted conformation is expected for the title compound. nih.gov The C-N bond in the amide linkage is expected to have partial double bond character, making it shorter than a typical C-N single bond. researchgate.net
Table 1: Predicted Optimized Geometric Parameters for this compound This table presents expected values based on DFT calculations of analogous compounds.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O | ~1.22 |
| C-N (amide) | ~1.37 | |
| N-C (phenyl) | ~1.42 | |
| C-Br | ~1.90 | |
| Bond Angles (°) | O=C-N | ~122° |
| C-N-C (phenyl) | ~125° | |
| C-C-N | ~115° | |
| Dihedral Angle (°) | Phenyl Ring vs. Amide Plane | ~60-70° |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. Comparing these calculated frequencies with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy helps to confirm the optimized structure and aids in the assignment of experimental spectral bands.
For this compound, several characteristic vibrations are expected. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. scirp.org The C=O stretching of the amide group (Amide I band) is a strong absorption expected around 1650-1690 cm⁻¹. The C-N stretching vibration mixed with the N-H bending mode (Amide II band) is usually found near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Br stretching frequency is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. Theoretical calculations provide harmonic frequencies, which are systematically higher than experimental anharmonic frequencies; thus, scaling factors are often applied for better correlation. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table outlines expected frequency ranges based on studies of similar amide compounds.
| Vibrational Mode | Description | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Stretching of the amide N-H bond | 3300 - 3500 |
| C-H Stretch (Aromatic) | Stretching of C-H bonds on the phenyl ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Stretching of C-H bonds in methyl groups | 2850 - 3000 |
| C=O Stretch (Amide I) | Stretching of the carbonyl double bond | 1650 - 1690 |
| N-H Bend (Amide II) | Bending of the amide N-H bond | 1530 - 1570 |
| C-N Stretch | Stretching of the amide C-N bond | 1400 - 1440 |
| C-Br Stretch | Stretching of the carbon-bromine bond | 500 - 600 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests the molecule is more reactive and more polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO is likely centered on the acetamide moiety, particularly the carbonyl group, and the C-Br antibonding orbital. The energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's resistance to charge transfer and its ability to accept electrons.
Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors This table defines key reactivity parameters derived from HOMO and LUMO energies.
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and delocalization effects. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). This analysis is particularly useful for understanding hyperconjugative and charge-transfer interactions within a molecule.
Table 4: Key NBO Interactions in this compound This table highlights significant intramolecular charge transfer interactions.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |
| n(N) | π(C=O) | Lone Pair → Antibonding | Confirms amide resonance, contributes to C-N double bond character and stability. |
| π(C=C)phenyl | π(C=C)phenyl | Pi → Antibonding | Indicates π-electron delocalization within the aromatic ring. |
| σ(C-H) | σ*(C-Br) | Sigma → Antibonding | Potential hyperconjugative interaction influencing the C-Br bond. |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For this compound, the MEP map is expected to show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. nih.gov This site is the primary center for electrophilic attack or hydrogen bonding. The region around the electronegative bromine atom would also exhibit negative potential. Conversely, the most positive potential (blue) is anticipated around the amide hydrogen (N-H), making it the most likely site for nucleophilic attack or deprotonation. The hydrogen atoms of the phenyl ring and methyl groups will show moderately positive potential.
Molecules with large differences in electron density, often described as having donor and acceptor groups connected by a π-conjugated system, can exhibit significant non-linear optical (NLO) properties. These materials interact with intense light fields to produce new fields with altered frequencies, a property valuable in telecommunications and optical computing. DFT calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). scirp.org
The first hyperpolarizability (β) is a measure of the second-order NLO response. For a molecule to have a non-zero β value, it must be non-centrosymmetric. In this compound, the dimethylphenyl group can act as an electron donor, while the bromoacetamide portion can function as an acceptor. The charge transfer between these groups, facilitated by the molecular framework, can lead to a significant NLO response. nih.gov Calculations of β provide a theoretical assessment of the molecule's potential as an NLO material.
Table 5: Calculated Non-Linear Optical (NLO) Properties This table defines the key parameters for assessing NLO activity.
| Property | Symbol | Description |
| Dipole Moment | μ | A measure of the overall polarity of the molecule. |
| Polarizability | α | The ease with which the electron cloud can be distorted by an external electric field. |
| First Hyperpolarizability | β | A measure of the second-order NLO response, indicating the molecule's ability to generate second-harmonic light. |
Thermodynamic Property Analysis and Reaction Energetics
Thermodynamic property analysis is a cornerstone of computational chemistry, aiming to predict the stability and energy changes associated with a molecule and its reactions. Key thermodynamic properties include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values determine the spontaneity and feasibility of chemical processes.
For this compound, these parameters would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). The enthalpy of formation (ΔHf°), for instance, indicates the energy change when the compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic stability. The Gibbs free energy of formation (ΔGf°) combines enthalpy and entropy to predict the spontaneity of the formation of the molecule.
Reaction energetics studies would focus on the energy changes during chemical transformations involving this compound. This could include, for example, the energetics of its synthesis, decomposition pathways, or its reactions with biological targets. By mapping the potential energy surface, computational chemists can identify transition states, calculate activation energies, and determine reaction rate constants, offering a complete thermodynamic and kinetic profile of a reaction.
Although specific published data for this compound is scarce, the table below illustrates the kind of thermodynamic data that would be sought in a typical computational study.
Table 1: Illustrative Thermodynamic Properties of this compound
Note: The following data are illustrative examples based on typical values for similar organic compounds and are not based on published experimental or computational results for this specific molecule.
| Thermodynamic Property | Symbol | Illustrative Value | Unit |
| Standard Enthalpy of Formation (gas) | ΔHf° (gas) | -85.0 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | 45.0 | kJ/mol |
| Standard Molar Entropy | S° | 450.2 | J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cp | 280.5 | J/(mol·K) |
Other Molecular Modeling and Simulation Techniques
Beyond thermodynamic analysis, a range of other molecular modeling and simulation techniques can be applied to elucidate the properties of this compound at the atomic level.
Density Functional Theory (DFT) , as mentioned, is a versatile method used not only for thermodynamics but also for optimizing molecular geometry, calculating electronic properties, and predicting spectroscopic signatures. DFT studies on related acetanilide (B955) compounds have been used to determine bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray crystallography. For instance, a study on the related compound 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide detailed its crystal structure and hydrogen bonding patterns. nih.gov Such analyses for this compound would reveal the preferred conformation of the molecule, including the orientation of the dimethylphenyl group relative to the acetamide side chain.
Furthermore, DFT calculations can provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Molecular Dynamics (MD) simulations are another powerful tool. An MD simulation would model the motion of the atoms of one or more molecules of this compound over time. This would allow for the study of its conformational dynamics, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. For example, MD simulations are often used to assess the stability of a ligand-protein complex, a common practice in drug discovery research for related anesthetic compounds.
Table 2: Illustrative Data from Molecular Modeling Studies
Note: This table presents the types of data that would be generated from molecular modeling studies. The values are for illustrative purposes only.
| Parameter | Modeling Technique | Illustrative Finding |
| Optimized Molecular Geometry | DFT | C-N bond length: 1.36 Å; C=O bond length: 1.23 Å |
| HOMO-LUMO Energy Gap | DFT | 5.1 eV |
| Dipole Moment | DFT | 3.2 Debye |
| Conformational Analysis | MD Simulation | Identification of low-energy conformers and rotational barriers |
These computational approaches, while not yet extensively reported for this compound, represent the standard toolkit for modern chemical research, providing a deep, atomistic understanding of a molecule's behavior.
Applications of 2 Bromo N 2,6 Dimethylphenyl Acetamide As a Key Synthetic Intermediate
Synthesis of Diverse Organic Compounds and Ligands
The reactivity of the bromine atom in 2-bromo-N-(2,6-dimethylphenyl)acetamide makes it an excellent substrate for nucleophilic substitution reactions, enabling the introduction of various functional groups and the synthesis of a broad spectrum of organic compounds. This reactivity is central to its role as a key intermediate.
A notable application is in the synthesis of pharmacologically relevant molecules. For instance, it is a precursor in the synthesis of N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, a compound investigated for its potential analgesic properties. smolecule.com In this synthesis, the bromine atom is displaced by the nucleophilic nitrogen of 4-hydroxypiperidine. Similarly, it can be used to synthesize N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride through a reaction with methylamine. chemicalbook.com
Furthermore, derivatives of this compound are employed in the synthesis of heterocyclic compounds. For example, a related compound, 2-bromo-N-(2-bromophenyl) acetamide (B32628), was used to synthesize 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide, a molecule evaluated for its potential as an antidiabetic agent. nih.gov The synthesis involves the reaction of the bromoacetamide derivative with a benzothiazine dioxide in the presence of a base. nih.gov
The utility of this intermediate extends to the synthesis of ligands for catalysis. While direct examples involving this compound in catalysis are not extensively documented in the provided search results, the broader class of N-heterocyclic carbene (NHC) ligands, which can be synthesized from similar precursors, are widely used in various catalytic reactions, including transfer hydrogenation. semanticscholar.org The synthesis of such ligands often involves the reaction of a halo-functionalized precursor with an appropriate amine or heterocyclic compound.
The following table summarizes some of the organic compounds synthesized using this compound or its close derivatives as a key intermediate.
| Starting Material | Reagent(s) | Product | Potential Application |
| This compound | 4-hydroxypiperidine | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | Analgesic smolecule.com |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | methylamine, HCl | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | Intermediate chemicalbook.com |
| 2-bromo-N-(2-bromophenyl) acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide, K2CO3 | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Antidiabetic nih.gov |
| N-(2,5-dibromophenyl) acetamide | Arylboronic acids, Pd(PPh3)4, K3PO4 | N-(biphenyl-2-yl)acetamide derivatives | Nonlinear Optical Materials mdpi.com |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Aryl boronic pinacol (B44631) ester/acids, Pd(0) | N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease Inhibition researchgate.net |
Scaffold Building in Synthetic Organic Chemistry
In medicinal chemistry, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening. The concept of a molecular scaffold is crucial for the systematic exploration of chemical space and the discovery of new drugs. This compound serves as an excellent scaffold due to its modifiable structure.
The core of this compound, the N-(2,6-dimethylphenyl)acetamide moiety, provides a rigid and well-defined three-dimensional structure. The reactive bromine atom acts as a convenient handle for introducing a wide variety of substituents through reactions like nucleophilic substitutions and cross-coupling reactions. mdpi.com This allows for the systematic variation of the chemical properties of the resulting molecules, which is a key aspect of scaffold-based drug design.
For example, the synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide, a metabolite of lidocaine, showcases the use of a related bromo-substituted dimethylphenyl acetamide as a scaffold. By modifying the amine substituent, a range of analogs can be generated and their biological activities can be investigated. This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how changes in molecular structure affect biological activity.
The following table illustrates how the this compound scaffold can be modified to generate diverse molecular architectures.
| Scaffold | Reaction Type | Attached Moiety | Resulting Compound Class |
| This compound | Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted N-(2,6-dimethylphenyl)acetamides |
| N-(dibromophenyl) acetamide | Suzuki Cross-Coupling | Arylboronic acids | Biaryl-substituted acetamides mdpi.com |
| 2-bromo-N-(substituted-phenyl)acetamide | Cyclization Reactions | Various nucleophiles | Heterocyclic compounds |
Precursor in the Development of New Chemical Entities
A precursor is a compound that participates in a chemical reaction that produces another compound. In the context of drug discovery, a precursor is a starting material for the synthesis of a new chemical entity (NCE), which is a molecule that has not been previously approved as a drug. This compound and its analogs have demonstrated their potential as precursors for NCEs with a range of therapeutic possibilities.
Its role as a precursor is evident in the synthesis of compounds with potential biological activities. For instance, its use in the synthesis of a potential analgesic highlights its role in the early stages of drug discovery. smolecule.com The resulting compound, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, is an NCE that was synthesized to explore its therapeutic potential.
Furthermore, the synthesis of novel thiochromanones with anti-leishmanial activity involved a bromo-functionalized intermediate, demonstrating the utility of such precursors in developing treatments for infectious diseases. nih.gov Although not directly using this compound, this example underscores the importance of bromo-activated precursors in synthesizing novel bioactive compounds.
The development of a potential antidiabetic agent from a bromoacetamide derivative further solidifies the role of this class of compounds as valuable precursors for NCEs. nih.gov The ability to readily synthesize a diverse range of derivatives from this precursor allows for the exploration of new therapeutic areas and the development of novel drug candidates.
The table below provides examples of new chemical entities developed from bromoacetamide precursors.
| Precursor | Synthetic Transformation | New Chemical Entity | Therapeutic Area of Interest |
| This compound | Reaction with 4-hydroxypiperidine | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | Analgesia smolecule.com |
| 2-bromo-N-(2-bromophenyl) acetamide | Reaction with a benzothiazine dioxide derivative | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Diabetes nih.gov |
| 6-(Bromomethyl)-2,2-dimethylthiochroman-4-one | Substitution and further modification | Phenylalkenyl and haloalkyl amides | Anti-leishmanial nih.gov |
Future Perspectives and Advanced Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Approaches
The conventional synthesis of 2-bromo-N-(2,6-dimethylphenyl)acetamide generally involves the bromination of its precursor, N-(2,6-dimethylphenyl)acetamide. smolecule.com This is often achieved by reacting an amine, such as 2,6-dimethylaniline (B139824), with an acetylating agent like bromoacetyl chloride or bromoacetyl bromide. researchgate.netnih.gov
Future research could focus on developing more efficient, sustainable, and selective synthetic methods. This includes:
Catalytic Bromoacetylation: Investigating novel catalysts to improve the efficiency and selectivity of the reaction between 2,6-dimethylaniline and bromoacetyl halides. This could involve exploring organocatalysts or transition-metal catalysts to lower activation energies and minimize side-product formation.
Flow Chemistry: Implementing continuous flow reactor systems for the synthesis. Microreactors can offer superior heat and mass transfer, leading to higher yields, improved safety by minimizing the handling of corrosive reagents like bromoacetyl bromide, and easier scalability.
Domino Reactions: Designing one-pot domino or tandem reactions that utilize the reactivity of N-bromoacetamide or related reagents. For instance, N-bromoacetamide can participate in domino bromo-cyclization and elimination pathways with certain substrates, a concept that could be adapted to create complex molecules starting from simpler precursors. rsc.org
Alternative Reagents: Exploring alternative, less hazardous brominating agents or novel coupling strategies. For example, carbodiimide-mediated coupling reactions between a bromo-substituted acid and an aniline (B41778) derivative represent another viable synthetic route that could be optimized. nih.gov
A comparative table of potential synthetic strategies is presented below.
| Method | Precursors | Reagents/Conditions | Potential Advantages |
| Classical Acylation | 2,6-Dimethylaniline, Bromoacetyl Halide | Glacial acetic acid, Sodium acetate (B1210297) nih.gov | Well-established, straightforward |
| Carbodiimide Coupling | Bromoacetic acid, 2,6-Dimethylaniline | Carbodiimide (e.g., EDCI), Base nih.gov | Mild conditions, good for sensitive substrates |
| Catalytic Synthesis | 2,6-Dimethylaniline, Bromoacetyl Halide | Novel organo- or metal-catalysts | Higher efficiency, improved selectivity |
| Flow Chemistry | 2,6-Dimethylaniline, Bromoacetyl Halide | Microreactor system | Enhanced safety, scalability, higher yield |
Integration of Advanced Analytical and Spectroscopic Methods
While standard spectroscopic methods are effective for routine characterization, advanced analytical techniques can provide deeper insights into the structure, purity, and solid-state behavior of this compound.
Standard Spectroscopic Data (Expected):
| Technique | Observation | Expected Signals/Values |
| ¹H NMR | Aromatic Protons | δ 6.8–7.2 ppm |
| Methyl Protons (Aromatic) | δ 2.1–2.3 ppm | |
| ¹³C NMR | Carbonyl Carbon | ~168–170 ppm |
| IR Spectroscopy | Amide C=O Stretch | ~1650 cm⁻¹ |
| Amide N-H Stretch | ~3300 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak (M+) | m/z ~242 scbt.com |
Future research would benefit from the integration of more sophisticated methods:
Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and the conformation in the solid state. researchgate.net For related molecules, X-ray diffraction has been used to determine crystal systems, space groups, and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Such an analysis of this compound would reveal the influence of the bulky 2,6-dimethylphenyl group and the bromine atom on the crystal packing.
Hirshfeld Surface Analysis: Following X-ray diffraction, Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal lattice. nih.gov This method helps to understand the contributions of different types of contacts (e.g., H···H, N···H, C···H) and is particularly useful for analyzing the role of the bromine atom in forming halogen bonds or other weak interactions, which can be crucial for its chemical behavior. nih.gov
Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for analyzing reaction mixtures and confirming the molecular formula with high accuracy.
Deepening Mechanistic Understanding of its Chemical Reactivity
The chemical reactivity of this compound is largely dictated by the electrophilic carbon attached to the bromine and the nucleophilicity of the amide nitrogen. The bromine atom is a good leaving group, making the compound a valuable intermediate for substitution reactions.
Future investigations should aim to:
Elucidate Reaction Mechanisms: Detailed mechanistic studies on its key reactions, such as nucleophilic substitution, are needed. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to map reaction pathways and identify transition states.
Explore Halogen Bonding: The bromine atom can act as a halogen bond donor, an interaction that can influence reaction pathways and molecular recognition. Mechanistic studies could specifically probe the role and strength of halogen bonding in its interactions with other molecules, such as enzymes or catalysts.
Investigate Radical Reactions: The reactivity of related N-bromoacetamides in radical reactions is an area ripe for exploration. researchgate.net Studies have shown that N-bromoacetamide can initiate complex reaction cascades, and understanding whether this compound can undergo similar transformations could open up new synthetic applications. researchgate.net
Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules based on the this compound scaffold.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure in silico (e.g., replacing the bromine with other halogens, altering the substitution on the phenyl ring) and calculating key properties, computational models can predict how these changes affect reactivity or potential biological activity. nih.gov
Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound might bind to specific biological targets like enzymes or receptors. researchgate.net This approach was successfully used to identify potential antidepressant agents from a database, which were then synthesized and tested. nih.gov
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the electronic structure, molecular orbitals (e.g., HOMO-LUMO), and predict spectroscopic properties of novel derivatives. researchgate.net This provides a fundamental understanding of their stability and reactivity before undertaking their synthesis.
Pharmacophore Modeling and 3D-QSAR: These computational techniques can be used to build models that define the essential structural features required for a specific activity. nih.gov Such models can then be used to screen virtual libraries of compounds to identify new, promising derivatives of this compound for synthesis and testing.
Q & A
Q. Which degradation products form under accelerated stability conditions?
Q. How do steric effects from the 2,6-dimethylphenyl group influence regioselectivity in electrophilic substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
